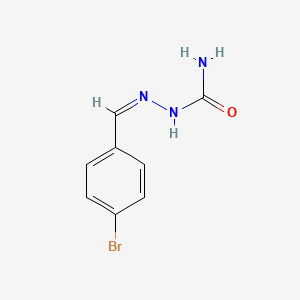

4-Bromobenzaldehydesemicarbazone

Description

4-Bromobenzaldehydesemicarbazone is a thiosemicarbazone derivative synthesized by condensing 4-bromobenzaldehyde with thiosemicarbazide. Its molecular structure features a bromine substituent on the phenyl ring, which contributes to its electronic and steric properties. The crystal structure reveals intramolecular hydrogen bonds (N–H⋯N/O) forming S(5) and S(6) ring motifs, as well as dimerization via intermolecular N–H⋯S interactions .

Properties

Molecular Formula |

C8H8BrN3O |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

[(Z)-(4-bromophenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |

InChI Key |

HSXITYGMCRTGJH-WZUFQYTHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\NC(=O)N)Br |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)N)Br |

Synonyms |

4-bromobenzaldehyde semicarbazone BrBA-SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural Features

a) Planarity and Dihedral Angles

- 4-Bromobenzaldehydesemicarbazone : The thiosemicarbazone unit is nearly planar (r.m.s. deviation = 0.0062 Å), with dihedral angles of 9.15° between phenyl rings and 2.07° between the thiosemicarbazone and 2,4-dimethoxyphenyl groups .

- (E)-4-(Benzyloxy)benzaldehyde Thiosemicarbazone : The hydrazinecarbothioamide unit and phenyl ring exhibit a smaller dihedral angle (6.59°), and the benzyloxy group introduces a larger torsion angle (72.48°) due to steric hindrance .

- 4-(Dimethylamino)benzaldehyde 4-Ethylthiosemicarbazone: The dimethylamino group reduces planarity, favoring stronger hydrogen-bonded networks (e.g., R22(8) motifs) compared to bromine-substituted analogs .

b) Hydrogen Bonding and Crystal Packing

Substituent Effects on Bioactivity

Thiosemicarbazones are known for antimicrobial, antifungal, and antitumor activities. For example:

- 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone : The benzyloxy group increases steric bulk, possibly reducing membrane permeability but enhancing selectivity for certain targets .

- 4-(2,4-Dimethoxyphenyl)thiosemicarbazones : Methoxy groups improve solubility but may weaken metal-binding affinity due to electron-donating effects .

Key Research Findings

- Structural Flexibility : Bromine substituents favor planar configurations, while bulkier groups (e.g., benzyloxy) introduce torsional strain, affecting molecular packing .

- Pharmacological Potential: Bromine’s electronegativity may enhance cytotoxicity, as seen in related compounds like 4-fluoroacetophenone thiosemicarbazones .

- Crystal Engineering : Intermolecular interactions (e.g., N–H⋯S vs. π⋯π) dictate solubility and stability, critical for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.